GS-829845 is a significant research compound identified as the primary active metabolite of filgotinib [, , , ]. It plays a crucial role in studying the inhibition of Janus kinase 1 (JAK1), a signaling molecule involved in inflammatory pathways [, ]. This analysis focuses solely on the scientific research aspects of GS-829845, excluding drug use, dosage, and side effects.
Similar to filgotinib, GS-829845 exhibits selective inhibition of JAK1 [, ]. This means it disrupts the signaling pathways mediated by JAK1, ultimately modulating the production of pro-inflammatory cytokines implicated in rheumatoid arthritis (RA) and other inflammatory diseases [, ]. The selectivity of GS-829845 for JAK1 is noteworthy as it may contribute to a potentially improved safety profile compared to less selective JAK inhibitors [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: